Cas no 941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine)

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine structure
941685-27-4 structure
Produktname:4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS-Nr.:941685-27-4
MF:C15H21N5OSi
MW:315.445643186569
MDL:MFCD11857754
CID:1061220
PubChem ID:329772298

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(1H-PYRAZOL-4-YL)-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
    • INCB032304
    • trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane
    • 4-(1H-pyrazol-4-yl)-7-((2-trimethylsilanylethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
    • -7-((2-(trimethylsilyl)
    • 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-Pyrazol-4-yl)-
    • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-
    • 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
    • 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyrimidine
    • EN300-7386208
    • 4-(1H-pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
    • A1-24362
    • 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI); 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine; 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyr
    • HY-78248
    • AS-52590
    • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
    • 4-(1H-pyrazol4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
    • SY047224
    • s5277
    • SB17825
    • 4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl) ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • Z3234820937
    • 4-(1 H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • P15380
    • BCP10260
    • MFCD11857754
    • 941685-27-4
    • AVMLPTWVYQXRSV-UHFFFAOYSA-N
    • 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • AKOS015854478
    • 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
    • AC-30032
    • 3T5PU86BEN
    • CCG-267649
    • DA-22983
    • 4-(1H-pyrazol-4-y)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • CS-M2189
    • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR
    • DTXSID10655267
    • SCHEMBL99142
    • C15H21N5OSi
    • EX-A2234
    • INCB-032304
    • 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
    • MDL: MFCD11857754
    • Inchi: 1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)
    • InChI-Schlüssel: AVMLPTWVYQXRSV-UHFFFAOYSA-N
    • Lächelt: N1NC=C(C2C3C=CN(C=3N=CN=2)COCC[Si](C)(C)C)C=1

Berechnete Eigenschaften

  • Genaue Masse: 315.15200
  • Monoisotopenmasse: 315.15153684g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 364
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 68.6Ų

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: No data available
  • Siedepunkt: 501.8±50.0℃/760mmHg
  • Flammpunkt: 257.3±30.1 °C
  • Löslichkeit: Insuluble (1.0E-3 g/L) (25 ºC),
  • PSA: 68.62000
  • LogP: 3.13370
  • Dampfdruck: 0.0±1.2 mmHg at 25°C

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302
  • Warnhinweis: P280-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • Code der Gefahrenkategorie: 22
  • Sicherheitshinweise: H302 (100%) H312 (50%) H332 (50%)
  • Identifizierung gefährlicher Stoffe: Xn
  • Lagerzustand:Inert atmosphere,2-8°C(BD196747)
  • Gefahrenklasse:IRRITANT

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A1483733-10mg
4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 99+%
10mg
$7.00 2022-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049345-5g
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 98%
5g
¥537.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049345-25g
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 98%
25g
¥3021.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7323-25G
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 97%
25g
¥ 2,461.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7323-250G
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 97%
250g
¥ 11,206.00 2023-04-12
Ambeed
A707673-250mg
4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 99%
250mg
$10.0 2025-02-25
abcr
AB263671-25 g
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; .
941685-27-4
25 g
€677.10 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049345-250mg
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 98%
250mg
¥85.00 2024-04-24
Enamine
EN300-7386208-0.25g
4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
941685-27-4 95.0%
0.25g
$34.0 2025-03-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7323-10G
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 97%
10g
¥ 1,227.00 2023-04-12

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  overnight, 100 °C
Referenz
Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  2 h, pH 0.5, 35 - 45 °C
Referenz
Identification, Synthesis, and Characterization of Novel Baricitinib Impurities
Vaddamanu, Guruswamy; Goswami, Anandarup ; Reddy, N. Ravi Sekhar; Kumar Reddy, Katam Reddy Vinod; Mulakayala, Naveen, ACS Omega, 2023, 8(10), 9583-9591

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  8 h, rt
1.2 Reagents: Sodium carbonate ;  pH 9 - 10
Referenz
Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat
Yao, Lianbin; Mustafa, Nurulhuda; Tan, Eng Chong; Poulsen, Anders ; Singh, Prachi; et al, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
Referenz
Pyrrolopyrimidine five-membered N-heterocyclic derivative and its application
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  rt; 1 - 4 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 2 h, rt
Referenz
Preparation of azetidine and cyclobutane derivatives as JAK inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: (T-4)-Dichlorobis(tricyclohexylphosphine)nickel Solvents: Dimethyl sulfoxide ,  Water ;  1 - 2 h, rt → 70 °C
Referenz
Preparation method of lucotinib phosphate
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  30 min, 0 - 5 °C
1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C
1.3 Reagents: Water
1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ;  2 h, 85 - 90 °C
1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  2 h, pH 0.5, 35 - 40 °C
Referenz
Process for preparing crystalline forms of baricitinib
, European Patent Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  30 min, rt → 125 °C; cooled
Referenz
Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors
, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ;  20 min, 20 - 25 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  20 - 30 °C; 3 h, 120 - 125 °C
Referenz
Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate
, India, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  rt; 3 - 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 - 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 2 h, rt
1.4 Solvents: Acetonitrile ;  1 - 2 h, reflux
Referenz
Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction
Lin, Qiyan; Meloni, David; Pan, Yongchun; Xia, Michael; Rodgers, James; et al, Organic Letters, 2009, 11(9), 1999-2002

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ;  25 - 30 °C
Referenz
An improved process for the preparation of Ruxolitinib phosphate
, India, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: tert-Butanol ;  10 min, rt; rt → 105 °C; 4 h, 100 - 105 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, rt
Referenz
Preparation of Ruxolitinib and its intermediates
, India, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 80 °C
Referenz
Preparation method of pyrrole/imidazo six-membered heteroaromatic compound, and medical application thereof for preventing and treating Janus kinase (JAK) activity-related diseases
, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydrogen Solvents: Ethylene glycol diethyl ether ;  5 h, 0.05 - 0.1 MPa, 50 - 55 °C
Referenz
Simple synthesis method of 7-protective-substituent-4-(1-hydrogen-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  2 h, 35 - 45 °C
Referenz
Process for preparing low hygroscopic amorphous form of baricitinib
, European Patent Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  1 - 4 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 2 h, rt
Referenz
Processes and intermediates for making a JAK inhibitor
, United States, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 - 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt
Referenz
Processes for preparing JAKs inhibitors and related intermediate compounds
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 - 5 °C; 1 h, 0 - 5 °C
1.2 2 h, 0 - 5 °C
Referenz
Preparation method of (7R)-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as key intermediate of baricitinib for treating rheumatoid arthritis
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  25 - 30 °C
Referenz
An improved process for the preparation of Ruxolitinib phosphate
, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  30 min, rt → 125 °C; cooled
Referenz
Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases
, United States, , ,

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:941685-27-4)4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
A900125
Reinheit:99%/99%/99%/99%/99%
Menge:10.0g/25.0g/50.0g/100.0g/250.0g
Preis ($):154.0/309.0/505.0/842.0/1405.0